Maxadilan

Übersicht

Beschreibung

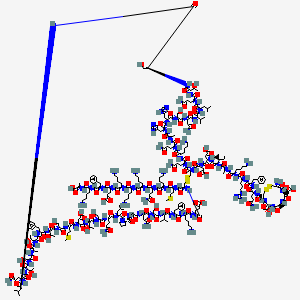

Maxadilan is a potent vasodilator peptide isolated from the salivary gland of the sand fly Lutzomyia longipalpis . It consists of 61 amino acids with two disulfide linkages . This compound specifically and potently activates the mammalian PAC1 receptor, one of the three receptors for PACAP .

Synthesis Analysis

The total chemical syntheses of this compound, its disulfide isomers, and various fragments have been performed successfully by highly efficient solid-phase peptide synthesis (SPPS) . A “difficult sequence”, envisaged in the middle region of this compound, could be overcome by improved synthesis protocols . After assembly, peptides were liberated from the resin by cleavage .

Molecular Structure Analysis

This compound consists of 61 amino acids with two disulfide linkages . Various secondary structure prediction programs consistently suggest the full-length molecule consists of a β-sheet sandwiched between two α-helices .

Chemical Reactions Analysis

Peptides having disulfides were purified by two steps of preparative HPLC using cation exchange followed by reverse phase columns . Purified peptides were characterized by HPLC, Edman-sequencing, amino acid analysis, and mass spectrometry in addition to disulfide form determination .

Physical and Chemical Properties Analysis

This compound is a peptide with a molecular weight of 6865.82 and a chemical formula of C₂₉₁H₄₆₆N₈₆O₉₄S₆ . It is stored at temperatures below -15°C .

Wissenschaftliche Forschungsanwendungen

Maxadilan is known for its potent vasodilatory effects, making it the most potent vasodilator known. It induces long-lasting erythema upon cutaneous injection in extremely small quantities (Jackson et al., 1996).

It interacts with the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor in mammals. Despite its lack of significant sequence homology with PACAP, this compound is a selective agonist for this receptor (Moro & Lerner, 1997).

This compound has immunomodulatory effects, influencing the secretion of cytokines by macrophages. It inhibits TNF-alpha release while increasing IL-6 in mouse macrophages (Soares et al., 1998).

It has shown potential in medical applications such as treating cerebral vasospasm following subarachnoid hemorrhage in rabbits, suggesting its therapeutic potency in certain vascular conditions (Kaminuma et al., 1998).

The structural alterations in this compound's sequence have led to the development of specific antagonists for the PACAP type 1 receptor, highlighting its potential in receptor-targeted therapies (Moro et al., 1999).

This compound's role in enhancing the infectivity of Leishmania parasites transmitted by sand flies and its potential use in an anti-Leishmania vaccine have been explored due to its immunomodulatory properties (Reddy et al., 2008).

Its effects on human stem cells, including promoting proliferation and inhibiting apoptosis without altering their differentiation potential, have been demonstrated, suggesting its utility in stem cell research (Li Rui-lin, 2015).

This compound's application as a pharmacodynamic biomarker for PAC1 receptor antagonists in human studies, especially in relation to migraine therapy, has been investigated. This illustrates its utility in developing new therapeutic approaches (Marynissen et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1aS,3S,4aS,6S,7aS,9S,10aS,12S,15S,16aS,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69S,72S,75S,78S,81S,84S,87R,92R,95S,98S)-87-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,13S,16R)-16-amino-13-(carboxymethyl)-7-[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-81,98-bis(4-aminobutyl)-10a,63-bis(2-amino-2-oxoethyl)-6,42,54,78,84-pentakis(3-amino-3-oxopropyl)-1a,27-dibenzyl-95-(2-carboxyethyl)-15-(carboxymethyl)-12,24,30,36,39,51-hexakis[(1R)-1-hydroxyethyl]-7a,9,21,48,66-pentakis(hydroxymethyl)-69,72-bis(1H-imidazol-5-ylmethyl)-33,75-dimethyl-3,57-bis(2-methylpropyl)-18-(2-methylsulfanylethyl)-a,2,3a,5,6a,8,9a,11,12a,14,15a,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,94,97-heptatriacontaoxo-4a,45,60-tri(propan-2-yl)-89,90-dithia-1,2a,4,5a,7,8a,10,11a,13,14a,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,93,96,99-heptatriacontazabicyclo[114.3.0]nonadecahectane-92-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXLBYNBTBNDQZ-KFHPIRAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)C(C)O)CO)C(C)C)CCC(=O)N)C(C)O)C(C)O)C)C(C)O)CC5=CC=CC=C5)C(C)O)CO)CCSC)CC(=O)O)C(C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)C(C)O)C)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)[C@@H](C)O)CO)C(C)C)CCC(=O)N)[C@@H](C)O)[C@@H](C)O)C)[C@@H](C)O)CC5=CC=CC=C5)[C@@H](C)O)CO)CCSC)CC(=O)O)[C@@H](C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N9)[C@@H](C)O)C)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C291H465N85O95S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135374-80-0 | |

| Record name | maxadilan protein, insect | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135374800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)